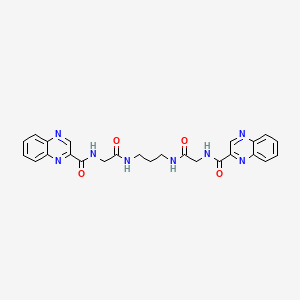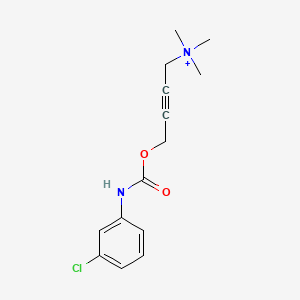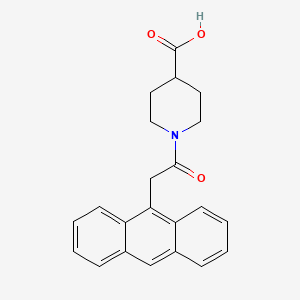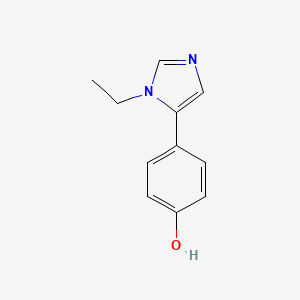
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is a chemical compound with the molecular formula C7H16NO2PS It is known for its unique structure, which includes a dioxaphospholane ring and a sulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane-2-thione. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding phosphine derivative.
Substitution: The dioxaphospholane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of products depending on the nature of the substituent .
Applications De Recherche Scientifique
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring and sulfide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide: This compound has a similar dioxaphospholane ring but contains an oxide group instead of a sulfide group.
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-oxide: Similar to the target compound but with an oxide group.
Uniqueness
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is unique due to its sulfide group, which imparts distinct chemical properties and reactivity compared to its oxide counterparts. This uniqueness makes it valuable in specific applications where the sulfide functionality is required .
Propriétés
Numéro CAS |
7114-59-2 |
|---|---|
Formule moléculaire |
C7H16NO2PS |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
N,N-diethyl-4-methyl-2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-4-8(5-2)11(12)9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
Clé InChI |
UABLRRXOTFPVIM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1(=S)OCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



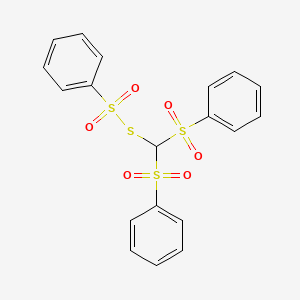
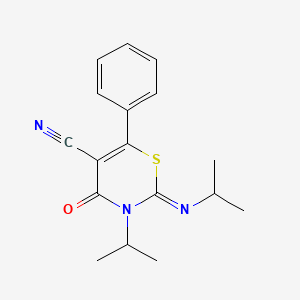
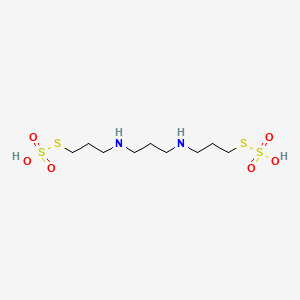


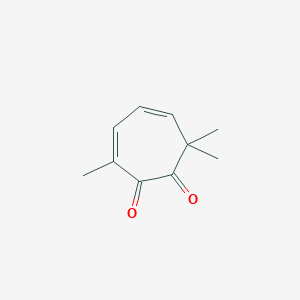

![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)

